molecular formula C12H12N2O3 B13555764 2-Amino-3-hydroxy-3-(quinolin-4-yl)propanoic acid

2-Amino-3-hydroxy-3-(quinolin-4-yl)propanoic acid

Cat. No.: B13555764
M. Wt: 232.23 g/mol
InChI Key: FGMCTQJYTDMRHM-UHFFFAOYSA-N
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Description

2-Amino-3-hydroxy-3-(quinolin-4-yl)propanoic acid is a compound that features a quinoline ring fused with an amino acid structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both the quinoline moiety and the amino acid structure provides unique chemical properties that can be exploited for various scientific and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-hydroxy-3-(quinolin-4-yl)propanoic acid typically involves the reaction of quinoline derivatives with amino acid precursors. One common method involves the condensation of 4-chloroquinoline with glycine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, followed by acidification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as catalytic hydrogenation or enzymatic synthesis. These methods can provide higher yields and purity, making them suitable for large-scale production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-hydroxy-3-(quinolin-4-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-3-hydroxy-3-(quinolin-4-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-hydroxy-3-(quinolin-4-yl)propanoic acid involves its interaction with various molecular targets and pathways. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the amino acid structure allows it to interact with enzymes and receptors, modulating their activity. These interactions can lead to the inhibition of key metabolic pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-hydroxy-3-(quinolin-3-yl)propanoic acid
  • 2-Amino-3-hydroxy-3-(quinolin-2-yl)propanoic acid
  • 2-Amino-3-hydroxy-3-(quinolin-6-yl)propanoic acid

Uniqueness

2-Amino-3-hydroxy-3-(quinolin-4-yl)propanoic acid is unique due to the specific position of the quinoline ring, which influences its chemical reactivity and biological activity. The 4-position of the quinoline ring allows for specific interactions with molecular targets that are not possible with other positional isomers. This uniqueness makes it a valuable compound for targeted drug design and other specialized applications .

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

2-amino-3-hydroxy-3-quinolin-4-ylpropanoic acid

InChI

InChI=1S/C12H12N2O3/c13-10(12(16)17)11(15)8-5-6-14-9-4-2-1-3-7(8)9/h1-6,10-11,15H,13H2,(H,16,17)

InChI Key

FGMCTQJYTDMRHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(C(C(=O)O)N)O

Origin of Product

United States

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